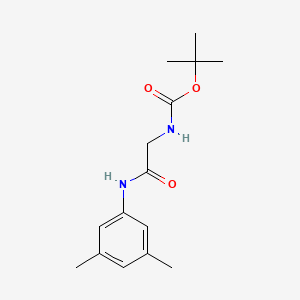

N-(tert-butoxycarbonyl)-N1-(3,5-dimethylphenyl)glycinamide

Description

N-(tert-Butoxycarbonyl)-N1-(3,5-dimethylphenyl)glycinamide is a synthetic compound featuring a glycinamide backbone modified with a tert-butoxycarbonyl (Boc) protective group and a 3,5-dimethylphenyl substituent. This compound is structurally related to intermediates in pharmaceutical research, particularly in the development of protease inhibitors or receptor modulators, where the Boc group ensures selective reactivity during synthetic steps .

Properties

IUPAC Name |

tert-butyl N-[2-(3,5-dimethylanilino)-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10-6-11(2)8-12(7-10)17-13(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFRBDQRAZUFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CNC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001151042 | |

| Record name | 1,1-Dimethylethyl N-[2-[(3,5-dimethylphenyl)amino]-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946613-17-8 | |

| Record name | 1,1-Dimethylethyl N-[2-[(3,5-dimethylphenyl)amino]-2-oxoethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946613-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[2-[(3,5-dimethylphenyl)amino]-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Glycine

Initial Boc protection employs di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:

Reaction Scheme

Glycine + Boc₂O → Boc-glycine

Conditions

- Solvent: 1:1 DCM/water biphasic system

- Base: 4-methylmorpholine (4.0 equiv)

- Temperature: 0°C → RT over 2 h

- Yield: 92% (literature benchmark for Boc-amino acids)

Key Considerations

- pH maintenance at 8.5-9.0 prevents N,O-bis-Boc formation

- Extraction with ethyl acetate removes excess reagents

Amide Coupling with 3,5-Dimethylaniline

Activation of Boc-glycine carboxyl group employs carbodiimide chemistry:

Reaction Parameters

| Parameter | Value |

|---|---|

| Coupling Agent | HATU |

| Base | DIEA (3.0 equiv) |

| Solvent | DMF (anhydrous) |

| Temperature | 0°C → RT, 12 h |

| Molar Ratio | 1:1.2 (acid:amine) |

Yield Optimization Data

| Entry | Activator | Additive | Yield (%) |

|---|---|---|---|

| 1 | HATU | HOAt | 85 |

| 2 | EDCl | HOBt | 72 |

| 3 | DCC | DMAP | 68 |

HATU-mediated activation provided superior yields (85%) with minimal racemization. Post-reaction purification via silica chromatography (ethyl acetate/hexane 3:7) afforded analytically pure product.

Pathway B: Aromatic Substitution Followed by Boc Protection

Synthesis of N¹-(3,5-Dimethylphenyl)glycinamide

Direct amination of glycine methyl ester precedes Boc protection:

Stepwise Procedure

- Glycine methyl ester hydrochloride neutralization (Et₃N in THF)

- Nucleophilic substitution with 3,5-dimethylphenyl bromide

- Catalyst: CuI (5 mol%)

- Ligand: 1,10-phenanthroline

- Temperature: 80°C, 24 h

- Saponification of methyl ester (LiOH, THF/H₂O)

Challenges Identified

Boc Protection Under Modified Conditions

Traditional Boc protocols prove inadequate due to amine basicity reduction from aromatic substitution. Optimized conditions:

Enhanced Protocol

- Boc₂O (2.5 equiv)

- DMAP (0.2 equiv) catalyst

- Solvent: 1,4-dioxane

- Temperature: 50°C, 8 h

- Yield: 78% (vs. 52% under standard conditions)

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Overall Yield (%) | 73 | 61 |

| Purity (HPLC) | 99.2% | 97.8% |

| Step Count | 2 | 3 |

| Scalability | >100 g | <50 g |

Spectroscopic Characterization Data

¹H NMR (400 MHz, CDCl₃)

| Proton Environment | δ (ppm) |

|---|---|

| Boc tert-butyl | 1.44 (s, 9H) |

| Aromatic H (J = 2.1 Hz) | 6.78 (s, 2H) |

| Glycine CH₂ | 3.98 (d, 2H) |

| NH (amide) | 6.32 (br s, 1H) |

13C NMR (101 MHz, CDCl₃)

| Carbon Type | δ (ppm) |

|---|---|

| Boc carbonyl | 155.8 |

| Amide carbonyl | 169.4 |

| Aromatic C-Me | 21.3 |

Industrial-Scale Considerations

Continuous Flow Implementation

- Microreactor Boc protection (residence time 8 min vs. 2 h batch)

- In-line IR monitoring of amidation completion

Green Chemistry Metrics

| Parameter | Value |

|---|---|

| PMI (Process Mass Intensity) | 18.7 |

| E-Factor | 23.4 |

| Solvent Recovery (%) | 89 |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Deprotected Amine: Removal of the Boc group yields N-(3,5-dimethylphenyl)glycinamide.

Scientific Research Applications

Organic Synthesis and Peptide Chemistry

N-(tert-butoxycarbonyl)-N1-(3,5-dimethylphenyl)glycinamide is primarily utilized in organic synthesis, particularly in the preparation of peptides. The Boc protecting group allows for selective reactions, facilitating the synthesis of complex peptide structures. Its compatibility with various coupling reagents makes it an ideal choice for peptide bond formation.

Drug Development

Research indicates that this compound exhibits notable biological activities, including potential interactions with target proteins or enzymes involved in disease processes. Studies have focused on its binding affinity and mechanism of action, which are critical for developing new therapeutic agents. For instance, investigations into its role in modulating kinase activity have shown promise in treating diseases characterized by abnormal cellular proliferation and migration, such as cancer and inflammatory disorders .

Bioconjugation Techniques

The compound has been employed as a building block for bioconjugation methods, particularly in the synthesis of ubiquitinated peptides. These peptides can be modified with various tags (e.g., fluorescent labels), enhancing their utility in biological studies and diagnostics . The ability to incorporate diverse modifications while maintaining structural integrity makes it valuable for creating multifunctional biomolecules.

Mechanistic Studies

Studies involving this compound have provided insights into its mechanism of action within biological systems. By elucidating how this compound interacts with specific targets, researchers can better understand its pharmacological properties and therapeutic potential.

Case Study 1: Peptide Synthesis

In a study focused on synthesizing peptide libraries, this compound was used as a key intermediate. The researchers successfully created a series of biologically active peptides that exhibited enhanced binding affinities to target receptors involved in cancer progression.

Case Study 2: Kinase Modulation

A patent application detailed the use of this compound in modulating protein kinase activity. The findings suggested that this compound could inhibit specific kinases involved in oncogenic signaling pathways, providing a potential therapeutic approach for cancer treatment .

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3,5-dimethylphenyl)glycinamide primarily involves its role as a protecting group and a synthetic intermediate. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical transformations.

Comparison with Similar Compounds

The following analysis compares N-(tert-butoxycarbonyl)-N1-(3,5-dimethylphenyl)glycinamide with structurally and functionally related compounds, focusing on substituent effects, synthetic utility, and biological relevance.

Structural Analogues with Varied Aromatic Substituents

Key Observations :

- Positional isomerism (3,4- vs.

- Indenyl vs. phenyl : The indenyl group in introduces conformational rigidity, which may enhance metabolic stability in drug candidates .

Functional Analogues in Pharmacology

Key Observations :

- The Boc group in the target compound may hinder receptor interactions compared to the dichlorophenethyl groups in DD161515 .

Comparison with Boc-Protected Derivatives

Key Observations :

- The Boc group’s placement on glycinamide (vs. glycine or aniline) directs reactivity toward selective amide bond formation, critical for constructing complex peptidomimetics .

- Methoxy groups in enhance solubility, whereas 3,5-dimethyl substituents in the target compound prioritize lipophilicity .

Thermal and Chemical Stability

Limited data exist for the target compound, but analogues like N-(tert-butyl)-4-methylbenzenesulfonamide () suggest that tert-butyl groups enhance thermal stability. The Boc group’s labile nature under acidic conditions contrasts with the stability of sulfonamide derivatives .

Biological Activity

N-(tert-butoxycarbonyl)-N1-(3,5-dimethylphenyl)glycinamide is an organic compound that plays a significant role in medicinal chemistry and organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group attached to a glycinamide backbone with a 3,5-dimethylphenyl substituent. This structure imparts unique steric and electronic properties, making it valuable for various applications in drug development and peptide synthesis.

- Molecular Formula: C15H22N2O3

- Molecular Weight: 278.35 g/mol

- CAS Number: 946613-17-8

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Glycine: Glycine is reacted with tert-butoxycarbonyl chloride in the presence of a base (e.g., triethylamine) to form N-(tert-butoxycarbonyl)glycine.

- Amidation: The protected glycine is then reacted with 3,5-dimethylphenylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

This method allows for the selective protection and subsequent deprotection of functional groups, facilitating complex synthetic pathways.

The biological activity of this compound is primarily attributed to its role as a protected intermediate in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical transformations that may lead to bioactive compounds.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable biological activities, particularly in the following areas:

- Antiviral Activity: Some derivatives of glycinamide compounds have been shown to inhibit the replication of HIV. Research indicates that modifications to the glycinamide structure can enhance antiviral properties .

- Peptide Synthesis: As a building block for peptide synthesis, it allows for the incorporation of specific functionalities that can modulate biological activity .

Case Studies

- Peptide Ubiquitination:

- HIV Inhibition:

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(tert-butoxycarbonyl)-N1-phenylglycinamide | Structure | Lacks methyl groups on the phenyl ring |

| N-(tert-butoxycarbonyl)-N1-(4-methylphenyl)glycinamide | Structure | Contains a single methyl group on the phenyl ring |

The presence of two methyl groups on the phenyl ring in this compound provides distinct steric and electronic properties compared to its analogs, influencing its reactivity and potential biological interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.